

# An In-depth Technical Guide to p-Methylacetophenone: Synonyms, Properties, Synthesis, and Analysis

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## Compound of Interest

Compound Name: *p*-METHYLACETOPHENONE

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This technical guide provides a comprehensive overview of **p-methylacetophenone**, a versatile aromatic ketone. It covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in various scientific domains. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

## Nomenclature: Synonyms and Alternative Names

**p-Methylacetophenone** is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

Systematic and Common Names:

- IUPAC Name: 1-(4-methylphenyl)ethanone[1][2][3]
- Common Names: **p-Methylacetophenone**, 4'-Methylacetophenone, para-Methylacetophenone[1][2][4][5][6]

Alternative Names and Identifiers:

- 1-Acetyl-4-methylbenzene[1][4][7][8][9][10]
- 4-Acetyltoluene[1][4][8][11]
- p-Acetyltoluene[7][8][9][10][12]
- Methyl p-tolyl ketone[4][6][7][8][9][10][11][12][13]
- 1-(p-Tolyl)ethanone[1][3][4]
- Melilotal[1][3][4][7][9][12]
- 4-Methylphenyl methyl ketone[1][4][12]
- 1-Methyl-4-acetylbenzene[1][3][8][9]
- p-Acetotoluene[1][5][9]
- Ethanone, 1-(4-methylphenyl)-[1][8][12][14]
- Acetophenone, 4'-methyl-[1][3][4][9]

#### Identification Numbers:

- CAS Number: 122-00-9[1][2][3][4][5][6][7][8][11][12][13][14][15]
- EC Number: 204-514-8[1][6][7]
- FEMA Number: 2677[1][3][11]
- UNII: AX66V0KX3Y[1][3]

## Physicochemical Properties

A summary of the key quantitative data for **p-methylacetophenone** is presented in the table below. These properties are essential for its handling, purification, and analytical characterization.

Property	Value	References
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[1][4][7][11][12]
Molecular Weight	134.18 g/mol	[1][6][7][11][13]
Appearance	Colorless to pale yellow liquid or colorless needles	[4][7][11]
Odor	Sweet, floral, fruity, resembling mimosa or hawthorn	[4][8][15]
Melting Point	22-28 °C	[1][7][10][12][15]
Boiling Point	222-226 °C	[1][2][5][7][10][13][15]
Density	~1.005 g/cm <sup>3</sup> at 20 °C	[7][12][13][15]
Refractive Index	~1.533 at 20 °C	[7][11][12][15]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	[4][6][7]
Flash Point	~93 °C	[7][13]
logP	2.10 - 2.13	[1][7]

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **p-methylacetophenone**, designed for practical application in a laboratory setting.

### Synthesis via Friedel-Crafts Acylation of Toluene

The most common method for synthesizing **p-methylacetophenone** is the Friedel-Crafts acylation of toluene with acetic anhydride or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).<sup>[5][7][15]</sup> Due to the ortho-, para-directing effect of the methyl group on the toluene ring, this reaction primarily yields the para-isomer, with the ortho-isomer as a minor by-product.<sup>[4]</sup>

Materials and Reagents:

- Toluene (anhydrous)
- Acetic anhydride or Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (anhydrous, as solvent)
- Concentrated hydrochloric acid (HCl)
- 5% Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or calcium chloride ( $\text{CaCl}_2$ )
- Ice

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.<sup>[5][7]</sup>
- **Catalyst Suspension:** To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.<sup>[5]</sup>
- **Addition of Acylating Agent:** Slowly add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane to the stirred  $\text{AlCl}_3$  suspension via the dropping funnel. Maintain the temperature below 10 °C during this exothermic addition.<sup>[5]</sup>
- **Acylium Ion Formation:** Stir the mixture at 0-5 °C for 15-30 minutes to allow for the formation of the acylium ion complex.<sup>[5]</sup>
- **Addition of Toluene:** Add toluene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.<sup>[5]</sup>

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until the evolution of HCl gas ceases.[\[5\]](#)[\[7\]](#)
- **Quenching:** Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[\[5\]](#)[\[7\]](#)[\[14\]](#)
- **Work-up:**
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Extract the aqueous layer with dichloromethane.
  - Combine the organic layers and wash successively with water, 5% sodium hydroxide solution, and finally with brine.[\[2\]](#)[\[14\]](#)
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[\[2\]](#)[\[14\]](#)

## Purification by Fractional Vacuum Distillation

The crude product from the synthesis contains primarily **p-methylacetophenone** along with some o-methylacetophenone and other impurities. Fractional vacuum distillation is an effective method for purification.[\[12\]](#)

Procedure:

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
- **Distillation:**
  - Transfer the crude product to the distillation flask.
  - Slowly apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.[\[12\]](#)

- Gently heat the distillation flask.
- Collect and discard the initial low-boiling fraction.
- Collect the main fraction of **p-methylacetophenone** at its boiling point under the applied vacuum (e.g., ~112.5 °C at 1.46 kPa or 11 mmHg).[7]

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of **p-methylacetophenone**, allowing for its identification and the assessment of its purity.[2][15]

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector. [15]
- Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[16]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 1 minute.
  - Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
  - Ramp: 10 °C/min to 220 °C.[15]
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
  - Mass Range: 40-500 m/z for full scan mode.[15]

- Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of **p-methylacetophenone** ( $m/z$  134, 119, 91).[\[15\]](#)

Sample Preparation:

- Prepare a stock solution of the sample in a volatile solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.[\[16\]](#)
- For quantitative analysis, prepare a series of calibration standards by serial dilution of a certified reference standard.[\[15\]](#)

## Analysis by $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is used to confirm the structure of **p-methylacetophenone**.

Sample Preparation:

- Dissolve a small amount of the purified compound in deuterated chloroform ( $\text{CDCl}_3$ ).

Expected Chemical Shifts ( $\delta$ , ppm):

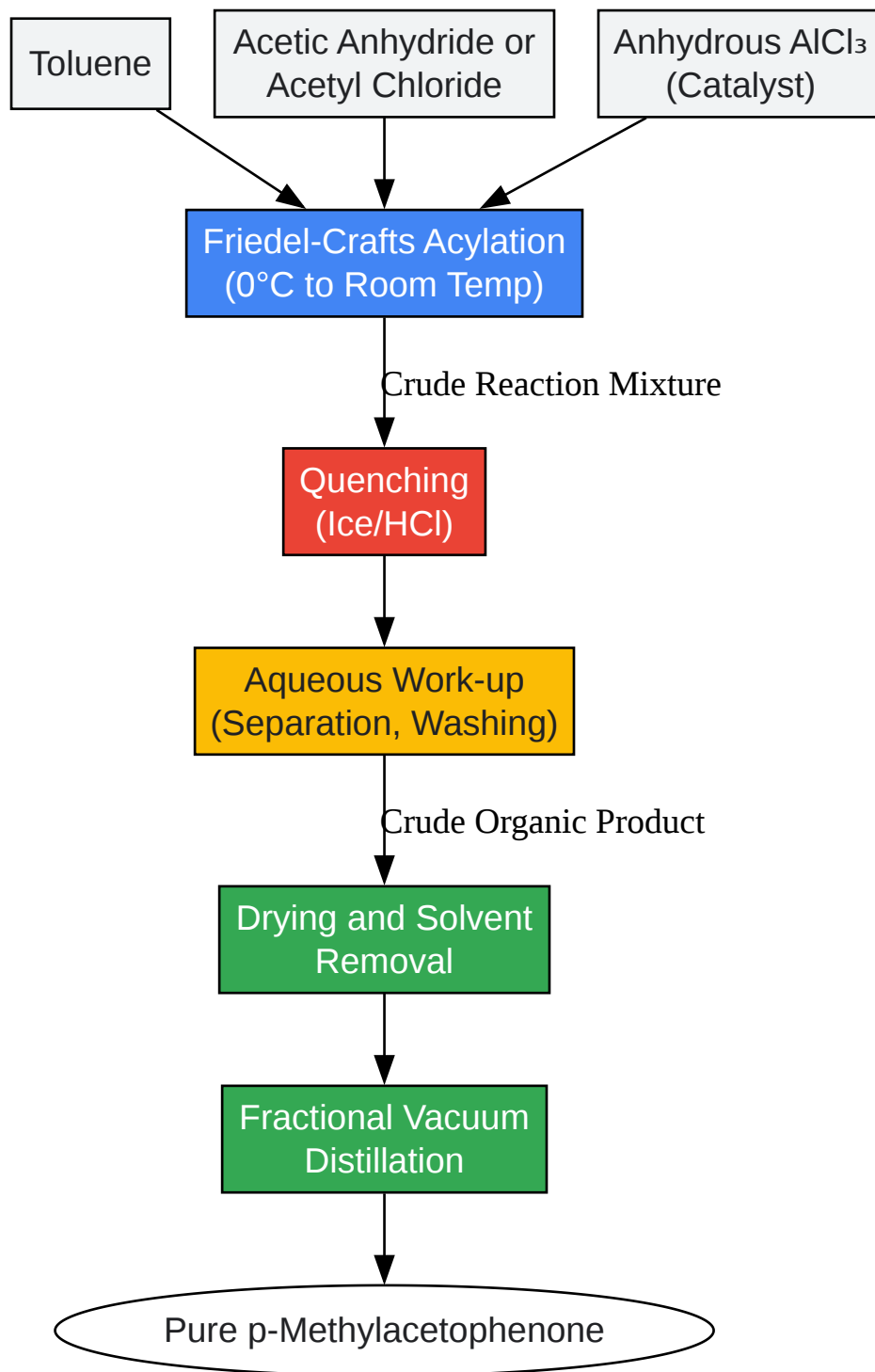
- ~7.8 ppm (d): 2H, aromatic protons ortho to the acetyl group.[\[8\]](#)
- ~7.2 ppm (d): 2H, aromatic protons meta to the acetyl group.[\[8\]](#)
- ~2.6 ppm (s): 3H, protons of the acetyl methyl group.[\[8\]](#)
- ~2.4 ppm (s): 3H, protons of the para-methyl group on the aromatic ring.

## Visualizations

### Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **p-methylacetophenone** via Friedel-Crafts acylation.

## Workflow for Synthesis and Purification of p-Methylacetophenone



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Caption: Synthesis and purification workflow for **p-methylacetophenone**.



## Biological and Pharmacological Context

While **p-methylacetophenone** is primarily utilized in the fragrance and flavor industries and as a chemical intermediate, some studies have explored the biological activities of acetophenone derivatives.[17] For instance, various substituted acetophenones have demonstrated activities such as anticancer, anti-inflammatory, and antimicrobial effects.[6][17] Some research has also indicated that **p-methylacetophenone** itself may possess phytotoxic properties, suggesting potential applications in agriculture.[18] However, it is not typically associated with specific, well-defined signaling pathways in mammalian systems in the way that many pharmaceutical compounds are. Its derivatives, however, are of interest in medicinal chemistry.[19] Further research is needed to fully elucidate the pharmacological profile of **p-methylacetophenone** and its potential therapeutic applications.

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